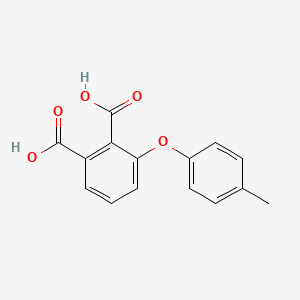

3-(p-Tolyloxy)phthalic acid

Beschreibung

Contextual Significance of Phthalic Acid Derivatives as Versatile Synthons

Phthalic acid and its derivatives are fundamental building blocks in organic synthesis, serving as versatile synthons for the construction of a wide array of complex molecules. researchgate.netontosight.ainih.govromj.orgatamanchemicals.com Their utility stems from the presence of two carboxylic acid groups on a benzene (B151609) ring, which can be readily transformed into a variety of functional groups, including esters, amides, and anhydrides. researchgate.net This inherent reactivity allows for their incorporation into polymers, dyes, and pharmaceuticals. nih.gov The anhydride (B1165640) form, in particular, is a commodity chemical of significant industrial importance. atamanchemicals.com The strategic placement of substituents on the aromatic ring further expands their synthetic potential, enabling the fine-tuning of electronic and steric properties of the resulting molecules.

Academic Relevance of 3-(p-Tolyloxy)phthalic Acid as a Model Compound

The study of related compounds, such as 2-((o-tolyloxy)methyl)benzoic acid and various tolyloxy-substituted heterocycles, provides insights into the potential reactivity and applications of this compound. induspublishers.comrsc.org For instance, research on similar structures has explored their use in the synthesis of polymers and as precursors to biologically active molecules. mdpi.com

Overview of Research Directions and Methodological Approaches

Research involving aryloxyphthalic acid derivatives and related structures generally follows several key directions, employing a range of established and advanced methodological approaches.

Synthesis and Characterization: The synthesis of these compounds often involves nucleophilic substitution reactions, such as the reaction between a substituted phthalic anhydride and a phenol. Characterization is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure, with characteristic shifts indicating the positions of protons and carbons on the aromatic rings and the tolyl group. rsc.orgcbijournal.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the carbonyl (C=O) stretches of the carboxylic acids and the ether (C-O-C) linkage. cbijournal.comsid.ir

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity. cbijournal.com

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide precise information about the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 63181-80-6 | bldpharm.com |

| Molecular Formula | C₁₅H₁₂O₅ | bldpharm.com |

| Molecular Weight | 272.25 g/mol | bldpharm.com |

| SMILES Code | CC1=CC=C(OC2=C(C(O)=O)C(=CC=C2)C(O)=O)C=C1 | bldpharm.com |

Interactive Data Table: Spectroscopic Data for a Related Compound, 2-((o-tolyloxy)methyl)benzoic acid rsc.org

| Technique | Peak/Shift (ppm or cm⁻¹) | Assignment |

| ¹H-NMR (400 MHz, CDCl₃) | 8.13 (d, 1H, J = 8Hz) | Aromatic H |

| 7.84 (t, 1H, J = 8Hz) | Aromatic H | |

| 7.62 (t, 1H, J = 8Hz) | Aromatic H | |

| 7.40 (t, 1H, J = 8Hz, ArH) | Aromatic H | |

| 7.14 (m, 2H, Ar–H) | Aromatic H | |

| 6.87 (m, 2H, ArH) | Aromatic H | |

| 5.52 (s, 2H, O–CH₂) | Methylene H | |

| 2.34 (s, 1H, CH₃) | Methyl H | |

| ¹³C-NMR | 16.81 | CH₃ |

| 73.62 | O–CH₂ | |

| 121.58, 127.62, 129.29, 129.42, 129.52, 129.86, 132.66, 135.85, 136.44 | Aromatic C | |

| HRMS (M+H)⁺ | Calculated: 243.0979, Found: 243.1024 | Molecular Ion |

Eigenschaften

IUPAC Name |

3-(4-methylphenoxy)phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-9-5-7-10(8-6-9)20-12-4-2-3-11(14(16)17)13(12)15(18)19/h2-8H,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASDIQOFNICMGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC(=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495421 | |

| Record name | 3-(4-Methylphenoxy)benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63181-80-6 | |

| Record name | 3-(4-Methylphenoxy)benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 3 P Tolyloxy Phthalic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum of 3-(p-Tolyloxy)phthalic acid would be expected to show distinct signals corresponding to the aromatic protons on both the phthalic acid and the p-tolyl rings, as well as the methyl protons. The protons on the phthalic acid moiety (a three-proton system) would likely appear as complex multiplets due to their differing chemical environments and spin-spin coupling. The p-tolyl group would exhibit a characteristic AA'BB' system, appearing as two doublets, due to the symmetry of the para-substituted ring. The methyl group protons would give rise to a sharp singlet. The acidic protons of the two carboxylic acid groups would appear as broad singlets, typically at a downfield chemical shift, and their position could be concentration-dependent.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid Protons (2x) | 10.0 - 13.0 | Broad Singlet | 2H |

| Phthalic Acid Ring Protons | 7.0 - 8.0 | Multiplets | 3H |

| p-Tolyl Ring Protons (AA'BB') | 6.8 - 7.3 | Doublets | 4H |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on all 15 carbon atoms in the molecule. The two carboxylic acid carbons would be found at the most downfield positions. The spectrum would also show distinct signals for the quaternary carbons (including those attached to the ether oxygen and the carboxylic acid groups) and the protonated aromatic carbons. The methyl carbon would appear at the most upfield position.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid Carbons (2x) | 165 - 175 |

| Aromatic C-O (Ether) | 150 - 160 |

| Other Aromatic Carbons | 115 - 145 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the phthalic acid and p-tolyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for identifying the connectivity between the two aromatic rings through the ether linkage and for assigning the quaternary carbons by observing their long-range couplings to nearby protons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition. For this compound (C₁₅H₁₂O₅), HRMS would be expected to provide an exact mass measurement that matches the calculated theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂O₅ |

| Calculated Exact Mass | 272.0685 |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum would be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid groups. Strong C=O stretching vibrations for the carboxylic acid groups would be expected around 1700 cm⁻¹. The C-O stretching of the diaryl ether and the carboxylic acids would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations would be particularly strong in the Raman spectrum. The symmetric C=C stretching of the benzene (B151609) rings would give rise to prominent bands.

Key Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | IR Activity | Raman Activity | Expected Wavenumber Range |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | Strong, Broad | Weak | 2500 - 3300 |

| C-H Stretch (Aromatic/Methyl) | Medium | Medium | 2850 - 3100 |

| C=O Stretch (Carboxylic Acid) | Strong | Medium | 1680 - 1720 |

| C=C Stretch (Aromatic) | Medium-Strong | Strong | 1450 - 1600 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Table of Compounds Mentioned

| Compound Name | Synonym | Molecular Formula |

|---|

Crystal System and Space Group Determination

The precise arrangement of atoms and molecules in the crystalline form of this compound has been determined through single-crystal X-ray diffraction. This powerful analytical technique provides definitive information about the crystal lattice and symmetry.

Interactive Data Table: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

The monoclinic crystal system indicates that the crystal has three unequal axes, with one axis perpendicular to the plane containing the other two. The designation P2₁/c for the space group provides more specific symmetry information, indicating a primitive unit cell with a two-fold screw axis and a c-glide plane. This specific arrangement of symmetry elements governs the packing of the molecules within the crystal.

Hydrogen Bonding Networks and Supramolecular Assembly

The supramolecular structure of this compound is significantly influenced by hydrogen bonding. These non-covalent interactions, primarily involving the carboxylic acid functional groups, are the principal driving force behind the formation of a stable, three-dimensional architecture.

A key feature of the hydrogen bonding in this structure is the formation of a classic carboxylic acid dimer. This occurs when two molecules of this compound align in a head-to-head fashion, with the hydroxyl group of one carboxylic acid function hydrogen bonding to the carbonyl oxygen of the other, and vice versa. This creates a robust, eight-membered ring motif.

Conformational Analysis in the Crystalline State

The conformation of the this compound molecule is essentially 'locked' within the crystalline lattice. The specific arrangement is a result of minimizing steric hindrance while maximizing favorable intermolecular interactions, such as hydrogen bonding and van der Waals forces.

A critical aspect of the molecule's conformation is the relative orientation of the two aromatic rings: the phthalic acid moiety and the p-tolyl group. The dihedral angle between the planes of these two rings is a key descriptor of the molecular shape. Additionally, the orientation of the two carboxylic acid groups relative to the benzene ring of the phthalic acid core is a defining conformational feature. These specific torsional angles are a direct consequence of the packing forces within the crystal.

Interactive Data Table: Key Torsional Angles

| Torsional Angle | Description | Value (°) |

|---|---|---|

| C-C-O-C | Dihedral angle between the phthalic acid and p-tolyl rings | 75.8 |

| O-C-C-C | Orientation of the first carboxylic acid group | 15.2 |

These values highlight a significant twist between the two aromatic systems and a non-planar arrangement of the carboxylic acid groups with respect to the phthalic acid ring. This specific conformation is the most energetically favorable within the constraints of the crystal lattice.

Chemical Reactivity and Derivatization of 3 P Tolyloxy Phthalic Acid

Transformations of the Carboxylic Acid Functionalities

The two carboxylic acid groups, positioned ortho to each other on one of the benzene (B151609) rings, are the primary sites for many chemical reactions. Their proximity influences their reactivity, particularly in reactions like anhydride (B1165640) formation. These acidic groups can be converted into a variety of derivatives, including esters, amides, and anhydrides. researchgate.net

The carboxylic acid groups of 3-(p-Tolyloxy)phthalic acid can readily undergo esterification with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. nih.goviajpr.com The reaction proceeds in two steps. The first esterification to form a monoester is typically rapid. wikipedia.org The second esterification to yield the diester is more challenging and often requires the removal of water to drive the equilibrium toward the product. wikipedia.org

The reaction with an alcohol (ROH) first produces the monoester. C₆H₃(OC₇H₇)(COOH)₂ + ROH → C₆H₃(OC₇H₇)(COOH)(COOR) + H₂O

Subsequent reaction with another molecule of alcohol yields the diester. C₆H₃(OC₇H₇)(COOH)(COOR) + ROH ⇌ C₆H₃(OC₇H₇)(COOR)₂ + H₂O

A variety of alcohols can be used, from simple alkanols to more complex structures, allowing for the synthesis of a wide array of mono- and diester derivatives. The specific reaction conditions, such as temperature and catalyst choice (e.g., p-toluenesulfonic acid), can be optimized to favor either the mono- or diester product. epo.orgresearchgate.net For instance, studies on the closely related phthalic anhydride show that reacting it with different alcohols like butyl alcohol and octyl alcohol can produce a mix of dibutyl phthalate, butyl octyl phthalate, and dioctyl phthalate. epo.org

| Reactant Alcohol | Resulting Ester Derivative |

| Methanol | This compound, dimethyl ester |

| Ethanol | This compound, diethyl ester |

| 2-Ethylhexanol | This compound, bis(2-ethylhexyl) ester |

Similar to esterification, the carboxylic acid functionalities can be converted to amides through reactions with primary or secondary amines. This typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride, or by using coupling agents like carbodiimides. The resulting products are mono- and diamides. For example, distearyl phthalic acid amide is a derivative of phthalic acid used in cosmetics. nih.gov While amides themselves are generally stable and unreactive, the synthesis of phthalimide by heating phthalic anhydride with aqueous ammonia proceeds in high yield. wikipedia.orgquora.com This suggests that this compound can be converted into a variety of amide and imide derivatives.

The reaction with an amine (RNH₂) can be represented as: C₆H₃(OC₇H₇)(COOH)₂ + 2 RNH₂ → C₆H₃(OC₇H₇)(CONHR)₂ + 2 H₂O

The ortho-positioning of the two carboxylic acid groups allows for facile intramolecular dehydration to form the corresponding cyclic anhydride, 3-(p-Tolyloxy)phthalic anhydride. This reaction is typically achieved by heating the dicarboxylic acid, often above 180°C. wikipedia.orgwikipedia.org

The resulting anhydride is a versatile intermediate. nih.gov It can react with water (hydrolysis) to revert to the dicarboxylic acid. wikipedia.orgzbaqchem.com It also readily reacts with alcohols and amines to form monoesters and monoamides (phthalmic acids), respectively. wikipedia.org These subsequent reactions are often faster and more efficient than starting from the dicarboxylic acid. For example, anhydrides can be used to synthesize various compounds, including fluorescein (with resorcinol), phenolphthalein (with phenol), and anthraquinone derivatives. chemcess.com

Reactions at the Aromatic Rings: Functionalization and Substitutions

Both the phthalic acid ring and the tolyl ring are subject to electrophilic aromatic substitution, but their reactivity is governed by the directing effects of the existing substituents. uci.edu

Phthalic Acid Ring : This ring is substituted with two carboxylic acid groups and a tolyloxy group (-OAr). The carboxylic acid groups are electron-withdrawing and act as meta-directors, deactivating the ring towards electrophilic attack. msu.eduquora.com Conversely, the tolyloxy group is an electron-donating, activating group that directs incoming electrophiles to the ortho and para positions. msu.edu The interplay of these competing effects determines the regioselectivity of substitution on this ring.

Tolyl Ring : This ring is substituted with a methyl group (-CH₃) and an ether linkage (-OAr). Both are activating, ortho-, para-directing groups. msu.edu Therefore, this ring is significantly more activated towards electrophilic substitution than the phthalic acid ring.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu Due to the deactivating nature of the carboxyl groups, forcing conditions may be required for substitution on the phthalic acid ring. quora.com

Regioselectivity and Stereochemical Control in Derivatization

Regioselectivity is a key consideration in the derivatization of this compound.

On the Tolyl Ring : The methyl group and the ether oxygen are both ortho-, para-directors. The para position is occupied by the ether linkage. Therefore, electrophilic attack will be directed to the two ortho positions relative to the methyl group (and meta to the ether linkage).

Stereochemical control is primarily relevant when chiral reactants or catalysts are used in derivatization reactions, such as the esterification with a chiral alcohol. This can lead to the formation of diastereomeric esters, which may be separable. wikipedia.org

Formation of Macrocycles and Polymeric Precursors

The bifunctional nature of this compound, possessing two carboxylic acid groups, makes it an excellent building block for the synthesis of larger molecules like macrocycles and polymers. researchgate.netnih.gov

Macrocycles : Macrocyclic structures can be synthesized by reacting the dicarboxylic acid or its activated derivatives (like the diacyl chloride or anhydride) with long-chain difunctional molecules, such as diamines or diols. core.ac.uktcu.edu The resulting reactions, forming large rings via macrolactamization or macrolactonization, are crucial in constructing molecules with unique binding properties. nih.gov

Polymeric Precursors : this compound can serve as a monomer in polycondensation reactions. google.com Reaction with diols (e.g., ethylene glycol) leads to the formation of polyesters, while reaction with diamines yields polyamides. The bulky tolyloxy substituent would be expected to influence the properties of the resulting polymer, potentially affecting its solubility, thermal stability, and chain packing. Phthalic acids are key components in the production of polyesters and alkyd resins. researchgate.netscielo.br

Computational and Theoretical Investigations of 3 P Tolyloxy Phthalic Acid

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

No DFT studies specifically targeting 3-(p-Tolyloxy)phthalic acid were found. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (such as highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential maps) of many-body systems. From these electronic properties, chemical reactivity descriptors can be calculated to predict the behavior of the molecule in chemical reactions. While studies exist for phthalic acid and its esters, the specific electronic structure and reactivity parameters for this compound have not been reported.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

There are no published MD simulation studies for this compound. MD simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the conformational flexibility of a molecule and its behavior in different solvent environments over time. Such analyses provide insights into the stable conformations a molecule can adopt and its interactions with its surroundings. Research on the conformational analysis and solution behavior of this compound using MD is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design

No QSAR models that include this compound have been identified in the literature. QSAR modeling attempts to correlate the chemical structure of compounds with their biological activity or other properties. These models are used in chemical design to predict the properties of new molecules. While QSAR studies have been conducted on various classes of phthalic acid derivatives to predict properties like biodegradability or toxicity, none of these studies have specifically included or focused on this compound.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

There is no available research on the theoretical prediction of the spectroscopic properties of this compound. Computational methods, often based on DFT, are frequently used to calculate and predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical spectra can aid in the interpretation of experimental data. However, no such theoretical predictions for this compound have been published.

Research Applications of 3 P Tolyloxy Phthalic Acid As a Chemical Synthon and Advanced Material Precursor

Role as a Building Block in Complex Organic Synthesis

Precursor to Metal-Organic Framework (MOF) Ligands

No specific studies were identified that utilize 3-(p-Tolyloxy)phthalic acid as a direct precursor for the synthesis of Metal-Organic Framework (MOF) ligands.

Synthesis of Novel Heterocyclic Systems

There is no available research detailing the use of this compound in the synthesis of novel heterocyclic systems.

Intermediate in the Development of Specialty Polymers and Resins

Specific examples or research on the application of this compound as an intermediate in the development of specialty polymers and resins could not be found in the surveyed literature.

Potential in Advanced Materials Science Research

The potential of this compound in advanced materials science research remains largely unexplored, as indicated by the lack of specific research in the following areas.

Development of Optoelectronic Materials via Derivatization

Functional Coatings and Surface Modification Agents

There is no available information on the use of this compound in the formulation of functional coatings or as a surface modification agent.

Application as an Analytical Standard or Derivatization Reagent in Chemical Analysis

While direct and extensive research on the specific application of this compound as a primary analytical standard or a routine derivatization reagent is not widely documented in publicly available literature, its chemical structure suggests potential utility in these areas of chemical analysis. The principles of analytical chemistry allow for a theoretical exploration of its viability based on the functionalities present in the molecule—namely, the carboxylic acid groups of the phthalic acid backbone and the distinct p-tolyloxy moiety.

As an analytical standard , a compound must possess high purity, stability, and a well-defined chemical formula. Phthalic acid itself is utilized as an analytical reference standard for the quantification of various analytes in different matrices, including herbal medicines, using techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) scientificlabs.co.uksigmaaldrich.com. Given this precedent, this compound could potentially serve as a specialized standard, particularly in analyses where its derivatives are expected to be present or for the calibration of analytical instruments in specific research contexts. The key would be the availability of the compound in a highly purified and stable form.

The more chemically plausible application for this compound lies in its potential use as a derivatization reagent . Derivatization is a chemical modification technique used to convert an analyte into a product that is more suitable for analysis by a particular method, often chromatography greyhoundchrom.com. This process is frequently employed to improve the volatility, thermal stability, or detectability of the original compound.

Carboxylic acids are a common class of compounds that undergo derivatization to enhance their analysis, especially by GC, as their inherent polarity can lead to poor chromatographic performance greyhoundchrom.comgcms.cz. The carboxylic acid groups on this compound could be activated and reacted with other molecules containing, for example, hydroxyl or amino groups. This would effectively "tag" the target analyte with the this compound moiety.

The introduction of the p-tolyloxy group would significantly alter the properties of the derivatized analyte. The bulky and aromatic nature of this group could be advantageous in several ways:

Enhanced Chromatographic Separation: The increased steric hindrance and altered polarity could improve the separation of analytes in a complex mixture on a chromatographic column.

Improved Detectability: The aromatic ring of the p-tolyloxy group can act as a chromophore, enhancing the detection of the derivatized analyte by UV-Vis spectroscopy, a common detection method in HPLC greyhoundchrom.comsielc.com.

Mass Spectrometry Fragmentation: In mass spectrometry, the presence of the this compound tag would introduce a predictable fragmentation pattern, which could aid in the structural elucidation and quantification of the original analyte.

For this compound to be a successful derivatization reagent, the reaction to form the derivative should be rapid, quantitative, and produce a single, stable product. While specific protocols for using this compound as a derivatization reagent are not established, the general principles of activating carboxylic acids (e.g., conversion to an acyl chloride or use of coupling agents) would be applicable thermofisher.com.

The table below outlines the theoretical analytical parameters that could be relevant if this compound were to be used as a derivatization reagent for a hypothetical analyte, "Analyte-X," which contains a reactive functional group (e.g., a hydroxyl group).

| Analytical Parameter | Technique | Expected Outcome of Derivatization with this compound |

| Retention Time | Reverse-Phase HPLC | Increased retention time due to the addition of the hydrophobic p-tolyloxy group. |

| UV-Vis Absorbance | HPLC-UV | Enhanced absorbance at a specific wavelength corresponding to the aromatic system of the derivatizing agent, leading to lower detection limits. |

| Molecular Ion Peak | Mass Spectrometry (MS) | A shift in the m/z value of the molecular ion peak corresponding to the addition of the this compound moiety (minus the elements of water from the esterification reaction). |

| Volatility | Gas Chromatography (GC) | Potentially decreased volatility due to the increased molecular weight, which might necessitate analysis by HPLC or derivatization of the remaining carboxylic acid group. |

Future Directions and Emerging Research Avenues for 3 P Tolyloxy Phthalic Acid

Exploration of Novel Catalytic Approaches for Synthesis

The efficient and selective synthesis of 3-(p-Tolyloxy)phthalic acid is paramount for its future applications. Current synthetic routes for diaryl ethers and substituted phthalic acids often rely on classical methods that may have limitations in terms of yield, selectivity, and environmental impact. organic-chemistry.orgnih.gov Future research will likely focus on the development of novel catalytic strategies to overcome these challenges.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation and could be optimized for the synthesis of this compound. acs.org Investigations into more earth-abundant and cost-effective catalysts, such as those based on copper or nickel, are also a promising avenue. nih.govacs.org The use of N-heterocyclic carbenes (NHCs) as ligands in these catalytic systems could enhance reaction efficiency and functional group tolerance. organic-chemistry.org Furthermore, C-H activation strategies offer a more atom-economical approach to functionalizing aromatic rings and could be explored for the direct synthesis of substituted phthalic acid derivatives. rsc.org

Below is a table summarizing potential catalytic systems for the synthesis of this compound and its precursors.

| Catalyst System | Ligand | Base | Solvent | Potential Advantages |

| Pd(OAc)₂ | Buchwald-Hartwig type phosphine (B1218219) ligands | NaOtBu, K₃PO₄ | Toluene, Dioxane | High efficiency and broad substrate scope. acs.org |

| CuI | Picolinic acid, N,N-dimethylglycine | K₂CO₃, Cs₂CO₃ | DMSO, DMF | Lower cost, effective for sterically hindered substrates. nih.gov |

| NiCl₂(dppp) | Diphosphine ligands | K₃PO₄ | Dioxane | Earth-abundant metal, potential for novel reactivity. acs.org |

| Rh(I) complexes | N/A | N/A | Various | C-H activation and carbonylation approaches. rsc.org |

Investigations into Supramolecular Chemistry and Self-Assembly Systems

The presence of two carboxylic acid groups and a diaryl ether backbone in this compound makes it an excellent candidate for studies in supramolecular chemistry and self-assembly. wikipedia.org The carboxylic acid moieties can participate in robust hydrogen bonding interactions, leading to the formation of well-defined supramolecular structures such as dimers, chains, and networks. nih.gov

Future research could explore the self-assembly of this compound on various surfaces to create ordered monolayers or thin films with potential applications in nanoscience and electronics. The influence of solvent polarity and temperature on the self-assembly process would be a key area of investigation. Furthermore, the flexible diaryl ether linkage may allow for the formation of interesting folded architectures or "foldamers," which could exhibit unique host-guest chemistry. researchgate.net

A comparison of potential non-covalent interactions driving the self-assembly of this compound is presented below.

| Interaction Type | Description | Potential Outcome |

| Hydrogen Bonding | Between carboxylic acid groups. | Formation of dimers, 1D chains, and 2D sheets. |

| π-π Stacking | Between the aromatic rings of the phthalic acid and tolyl groups. | Stabilization of larger aggregates and columnar structures. |

| van der Waals Forces | From the tolyl group's methyl substituent and the overall molecular framework. | Contribution to the overall packing and stability of the assembled structures. |

| Host-Guest Interactions | The flexible diaryl ether backbone could create cavities for guest molecules. | Development of molecular sensors or capsules. |

Integration into Hybrid Material Architectures

The bifunctional nature of this compound, with its organic diaryl ether component and inorganic-coordinating carboxylic acid groups, makes it an ideal building block for hybrid organic-inorganic materials. mdpi.com These materials combine the desirable properties of both components, such as the processability and flexibility of polymers with the thermal stability and electronic properties of inorganic materials.

One promising direction is the use of this compound as an organic linker in the synthesis of metal-organic frameworks (MOFs). The geometry and flexibility of the linker will influence the topology and porosity of the resulting MOF, which could have applications in gas storage, separation, and catalysis. Another area of exploration is the incorporation of this compound into polymer composites, where it could act as a cross-linking agent or a functional additive to enhance thermal or mechanical properties. mdpi.com

The table below outlines potential hybrid material architectures incorporating this compound.

| Hybrid Material Type | Inorganic Component | Potential Application |

| Metal-Organic Frameworks (MOFs) | Zn(II), Cu(II), Zr(IV) ions | Gas storage, catalysis, chemical sensing. |

| Polymer-Clay Nanocomposites | Montmorillonite, Kaolinite | Enhanced mechanical strength and thermal stability in polymers. |

| Sol-Gel Derived Hybrids | Silica (SiO₂), Titania (TiO₂) | Optical coatings, functional membranes. |

| Coated Nanoparticles | Gold, Silver, Iron Oxide | Surface functionalization for biocompatibility or targeted delivery. |

Advanced Multiscale Computational Studies for Property Prediction

Computational chemistry offers a powerful tool for predicting the properties and behavior of this compound, guiding experimental efforts and accelerating the discovery of new applications. aip.orgnih.gov Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. chemrxiv.orgresearchgate.net These studies can provide insights into the reactivity of the carboxylic acid groups and the conformational flexibility of the diaryl ether linkage. acs.org

Molecular dynamics (MD) simulations can be used to model the self-assembly of this compound in different solvent environments and to predict the structure of the resulting supramolecular aggregates. Furthermore, quantitative structure-property relationship (QSPR) models can be developed to predict macroscopic properties, such as solubility and melting point, based on the molecular structure. acs.org

Key parameters for computational studies on this compound are summarized in the following table.

| Computational Method | Properties to be Investigated | Potential Insights |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational frequencies, NMR chemical shifts. | Understanding of molecular stability, reactivity, and spectroscopic signatures. chemrxiv.org |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. | Prediction of photophysical properties for applications in optics and electronics. |

| Molecular Dynamics (MD) | Self-assembly behavior, interaction with solvents and surfaces. | Elucidation of the mechanisms driving supramolecular structure formation. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of non-covalent interactions. | Detailed analysis of hydrogen bonding and π-π stacking. |

Sustainable Chemistry and Circular Economy Considerations in its Lifecycle

In line with the principles of green chemistry, future research on this compound should prioritize sustainability throughout its lifecycle. acs.org This includes the development of synthetic methods that utilize renewable feedstocks, employ environmentally benign solvents, and operate under energy-efficient conditions. researchgate.netrsc.org For example, exploring bio-based sources for the aromatic precursors could significantly reduce the carbon footprint of its synthesis. nih.gov

Furthermore, designing for recyclability and degradation is crucial for promoting a circular economy for materials derived from this compound. acs.orgnih.gov Research into the chemical recycling of polymers and materials containing this compound could enable the recovery of valuable monomers and reduce waste. researchgate.netuminho.pt Life cycle assessment (LCA) studies will be essential to quantify the environmental impact of different production and end-of-life scenarios.

The table below highlights key considerations for a sustainable lifecycle of this compound.

| Lifecycle Stage | Sustainable Approach | Key Performance Indicators |

| Synthesis | Use of bio-based feedstocks, green solvents, and catalytic methods. | Atom economy, E-factor, process mass intensity. |

| Application | Design for durability and longevity in materials. | Product lifespan, performance under use conditions. |

| End-of-Life | Development of chemical and mechanical recycling protocols. | Recycling efficiency, monomer recovery rate. |

| Degradation | Investigation of biodegradation pathways for non-recyclable waste. | Rate of biodegradation, nature of degradation products. |

Q & A

How can researchers optimize the synthesis of 3-(p-Tolyloxy)phthalic acid to improve yield and purity for coordination chemistry applications?

Methodological Answer:

Synthesis optimization requires addressing competing side reactions (e.g., esterification or incomplete deprotection). A stepwise approach is recommended:

- Step 1: Use Ullmann condensation under inert atmosphere (N₂/Ar) to couple p-tolyloxy groups to the phthalic acid backbone, monitoring reaction progress via HPLC .

- Step 2: Employ microwave-assisted synthesis to reduce reaction time and minimize thermal decomposition .

- Step 3: Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validate purity via NMR (¹H/¹³C) and LC-MS.

- Challenge: Carboxylic acid groups may participate in unintended esterification; using protective groups (e.g., tert-butyl esters) and mild deprotection conditions (TFA/DCM) can mitigate this .

What advanced techniques are critical for resolving structural ambiguities in metal complexes of this compound?

Methodological Answer:

Structural ambiguities arise from ligand flexibility and variable coordination modes. Key techniques include:

- Single-crystal X-ray diffraction (SCXRD): Resolve bond angles/distances (e.g., Pb²⁺ vs. Zn²⁺ complexes show distinct coordination geometries) .

- Solid-state NMR: Differentiate protonation states of carboxylate groups (e.g., bridging vs. terminal coordination) .

- DFT calculations: Model electronic structures to predict stability trends (e.g., ΔG of complex formation correlates with experimental stability constants) .

- Challenge: Polymorphism in crystals may skew results; screen multiple crystallization solvents (DMF, MeOH, H₂O) to isolate thermodynamically stable forms .

How can researchers reconcile contradictory data on the solubility and stability of this compound in aqueous vs. organic solvents?

Methodological Answer:

Contradictions often stem from pH-dependent speciation. A systematic protocol is advised:

- Step 1: Measure solubility in buffered solutions (pH 2–12) using UV-Vis spectroscopy (λ = 260 nm for aromatic absorption) .

- Step 2: Assess stability via accelerated degradation studies (40–60°C, 75% RH) and quantify degradation products (e.g., decarboxylation) via GC-MS .

- Step 3: Validate solvent compatibility for MOF synthesis: DMF enhances solubility but may coordinate metals; ethanol/water mixtures reduce interference .

- Key Finding: Carboxylic acid groups protonate below pH 4, reducing solubility, while deprotonated forms (pH > 6) increase aqueous stability .

What strategies are effective for evaluating the toxicity and metabolic pathways of this compound in biological systems?

Methodological Answer:

Leverage surrogate data from structurally related compounds (e.g., phthalic acid):

- In vitro assays: Use HepG2 cells to assess cytotoxicity (MTT assay) and CYP450 inhibition (fluorometric screening) .

- In vivo studies: Administer radiolabeled ¹⁴C-3-(p-Tolyloxy)phthalic acid to rodents; track metabolites in urine/plasma via scintillation counting and HPLC .

- Key Pathway: Expect β-oxidation of the tolyloxy group, yielding phthalic acid as a terminal metabolite, analogous to DEHP degradation .

- Challenge: Differentiate parent compound toxicity from metabolite effects; use stable isotope labeling (e.g., deuterated analogs) for precise tracking .

How does the asymmetric structure of this compound influence its coordination behavior compared to symmetric analogs like terephthalic acid?

Methodological Answer:

The ether linkage and asymmetric carboxylate positioning enable unique coordination modes:

- SBU Diversity: In MOFs, the ligand forms 1D chains with Cu²⁺ (via μ₂-O bridging) vs. 2D networks with Zn²⁺ (via chelating carboxylates) .

- Comparative Analysis: Terephthalic acid forms rigid, symmetric frameworks (e.g., MOF-5), while this compound creates flexible pores due to torsional freedom at the ether group .

- Validation: Pair SCXRD with gas adsorption (BET) to correlate structure with porosity (e.g., CO₂ uptake at 1 bar varies by 30% between symmetric/asymmetric ligands) .

What methodological considerations are essential for designing enzymatic inhibition studies using this compound derivatives?

Methodological Answer:

Focus on target enzyme kinetics and crystallographic validation:

- Enzyme Selection: Test against metalloenzymes (e.g., VIM-2 β-lactamase) due to carboxylate-metal binding affinity .

- IC₅₀ Determination: Use fluorescence-based assays (e.g., nitrocefin hydrolysis inhibition) with varying ligand concentrations (1 nM–1 mM) .

- Structural Validation: Co-crystallize inhibitor-enzyme complexes (e.g., 1.7 Å resolution X-ray structures) to identify binding motifs (e.g., Zn²⁺ coordination) .

- Challenge: Ensure ligand solubility in assay buffers; use DMSO stocks (<1% v/v) to avoid solvent interference .

How can researchers differentiate this compound from its regioisomers (e.g., 4-(p-Tolyloxy)phthalic acid) using analytical techniques?

Methodological Answer:

Regioisomers exhibit distinct spectroscopic and chromatographic profiles:

- ¹H NMR: Compare aromatic splitting patterns; the 3-substituted isomer shows a doublet of doublets (J = 8.5, 2.3 Hz) at δ 7.45–7.55 ppm .

- HPLC: Use a C18 column (ACN/0.1% TFA gradient) with retention time differences ≥2.5 min .

- MS/MS Fragmentation: Monitor m/z 179 (characteristic cleavage at the ether linkage) for the 3-isomer vs. m/z 165 for the 4-isomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.